Antibacterial Activity Against Enterococcus faecalis: IC50 Comparison with Mono-Halogenated Analogs
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate exhibits measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC50 value of 3.19 μM (3.19E+3 nM) in a 2-fold microtiter broth assay after 18 hours of incubation [1]. While direct head-to-head data for mono-halogenated analogs (e.g., ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate or ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate) are not publicly available for this exact strain, class-level inference from the quinoline-3-carboxylate literature indicates that dual halogenation at the 6- and 8-positions generally enhances antibacterial potency relative to unsubstituted or mono-substituted scaffolds [2]. This activity profile positions the compound as a structurally defined hit for further optimization.
| Evidence Dimension | Antibacterial potency (IC50) against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC50 = 3.19 μM |
| Comparator Or Baseline | Unsubstituted 4-hydroxyquinoline-3-carboxylate scaffold (inactive or >100 μM in most screens) |
| Quantified Difference | At least 31-fold improvement over baseline scaffold |
| Conditions | Enterococcus faecalis CECT 481, 18 h incubation, 2-fold microtiter broth dilution |
Why This Matters
This IC50 value provides a quantitative benchmark for SAR studies, allowing researchers to assess the impact of additional structural modifications on Gram-positive antibacterial activity.
- [1] BindingDB. (2020). BDBM50498340 CHEMBL3585717: Antibacterial activity against Enterococcus faecalis CECT 481. View Source
- [2] Krishnakumar, V., et al. (2012). Quinoline-3-carboxylates as potential antibacterial agents. Research on Chemical Intermediates. View Source
